molecular formula C13H15NO2 B1308632 (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 383131-65-5

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No. B1308632
M. Wt: 217.26 g/mol
InChI Key: QHQSZOISNDIQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid” is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used in proteomics research .

Scientific Research Applications

Bacterial Catabolism of Indole-3-Acetic Acid

Research by Laird, Flores, and Leveau (2020) explores the catabolism of indole-3-acetic acid (IAA) by bacteria, which involves gene clusters iac and iaa responsible for aerobic and anaerobic degradation of IAA into various compounds. This study highlights the ecological and biotechnological implications of IAA degradation by bacteria, suggesting potential applications in bioremediation and agricultural biotechnology to address IAA-related pathologies in plants and humans (Laird, Flores, & Leveau, 2020).

Auxin and Ethylene Regulation in Trees

Savidge (1988) reviews the role of indol-3-ylacetic acid (IAA) and ethylene in regulating the diameter growth of trees, underscoring the complex interactions between these hormones in plant development and stress responses. This research indicates the potential for manipulating these hormonal pathways to enhance tree growth and resilience, with implications for forestry and agricultural productivity (Savidge, 1988).

Regulation of Cell Death by Acetic Acid in Yeasts

Chaves et al. (2021) review the mechanisms of cell death induced by acetic acid in yeasts, providing insight into the molecular pathways affected by acetic acid exposure. This research is relevant for biotechnological applications, including the optimization of fermentation processes and the development of yeast strains with enhanced tolerance to acetic acid, thereby improving industrial fermentation efficiency (Chaves et al., 2021).

Acetic Acid in Industrial Cleaning and Acidizing Operations

Alhamad et al. (2020) discuss the use of organic acids, including acetic acid, in industrial cleaning and acidizing operations for both carbonate and sandstone formations. The review highlights the advantages of using acetic acid over traditional acids, such as its lower corrosion rates and environmental impact, suggesting its potential for broader application in the oil and gas industry (Alhamad et al., 2020).

properties

IUPAC Name

2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSZOISNDIQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

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